PBF-1129 -

PBF-1129

Catalog Number: EVT-278912
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PBF-1129 is a potent and orally active adenosine A2B receptor antagonist with potential anti-inflammatory, immunomodulating and antineoplastic activities. PBF-1129 competes with adenosine for binding to A2BR expressed on various cancer cell types and numerous immune cells, such as dendritic cells (DCs), mast cells, macrophages and lymphocytes. This inhibits A2BR activity and prevents adenosine/A2BR-mediated signaling. T
Synthesis Analysis

Methods

The synthesis of PBF-1129 involves several chemical reactions that typically include the formation of key intermediates followed by coupling reactions to achieve the final product. The synthesis process has been detailed in studies that focus on the development of 8-phenylxanthine derivatives, where PBF-1129 is highlighted for its unique structural features and pharmacological properties .

Technical Details

The synthetic pathway generally involves:

  1. Formation of the Xanthine Core: The initial step often includes the condensation of appropriate precursors to form a xanthine scaffold.
  2. Substitution Reactions: Subsequent steps involve selective substitution at specific positions on the xanthine ring to introduce functional groups that enhance receptor binding affinity.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatographic methods to ensure high purity suitable for biological testing.
Molecular Structure Analysis

Structure

PBF-1129 possesses a complex molecular structure characterized by a xanthine core with additional phenyl groups that contribute to its receptor binding properties. The precise three-dimensional conformation is critical for its interaction with the adenosine A2B receptor.

Data

  • Molecular Formula: C₁₃H₁₈N₄O₃
  • Molecular Weight: Approximately 278.31 g/mol
  • Structural Features: The presence of functional groups such as hydroxyls and amines enhances its solubility and biological activity.
Chemical Reactions Analysis

Reactions

PBF-1129 undergoes various chemical reactions, primarily involving binding interactions with the adenosine A2B receptor. These interactions can be characterized through:

  • Competitive Binding Assays: Evaluating how well PBF-1129 competes with adenosine for binding to the receptor.
  • Functional Assays: Assessing the impact of PBF-1129 on downstream signaling pathways activated by adenosine receptor engagement.

Technical Details

The kinetics of binding and dissociation can be measured using radiolabeled ligands in conjunction with cell-based assays to determine the antagonist's potency and efficacy.

Mechanism of Action

Process

PBF-1129 acts primarily by blocking the adenosine A2B receptor, which is involved in promoting tumor growth and modulating immune responses. By inhibiting this receptor, PBF-1129 can potentially reduce tumor proliferation and enhance anti-tumor immunity.

Data

Studies have shown that antagonism of the A2B receptor leads to decreased signaling through pathways associated with cell survival and proliferation, which may contribute to its therapeutic effects in cancer treatment .

Physical and Chemical Properties Analysis

Physical Properties

PBF-1129 is typically presented as a solid powder with specific melting points that can vary based on purity. Its solubility profile indicates moderate solubility in organic solvents, which is crucial for formulation purposes.

Chemical Properties

Key chemical properties include:

  • Stability: PBF-1129 exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The compound's functional groups are reactive under certain conditions, allowing for further chemical modifications if needed.
Applications

PBF-1129 has promising applications in scientific research, particularly in pharmacology and oncology. Its primary uses include:

  • Cancer Therapy: As an adenosine A2B receptor antagonist, it holds potential for enhancing anti-cancer therapies by modulating immune responses and inhibiting tumor growth.
  • Research Tool: PBF-1129 serves as a valuable tool for studying adenosine signaling pathways in various biological contexts, including inflammation and cancer biology .
Molecular Mechanisms of Adenosine A2B Receptor Antagonism

Structural Basis of A2B Receptor Binding and Competitive Inhibition

PBF-1129 is a xanthine-derived antagonist that competitively inhibits the human A2B adenosine receptor (A2BAR) by exploiting unique structural features of its orthosteric binding site. The A2BAR possesses a low intrinsic affinity for adenosine (EC50 ~24 µM) due to steric and electrostatic differences in its transmembrane domain compared to the high-affinity A2A receptor (A2AAR). Key distinctions include:

  • Val250 vs. Leu249: A single amino acid substitution in helix 6 (Val250 in A2BAR vs. Leu249 in A2AAR) enlarges the binding cavity, reducing adenosine affinity [6].
  • Extracellular Loop 2 (ECL2): This 34-amino-acid loop—the longest among adenosine receptors—contains four cysteine residues that form disulfide bonds critical for ligand selectivity. ECL2 sterically hinders agonist binding while accommodating antagonists like PBF-1129 [6] [9].
  • Covalent modification site: Unlike classical antagonists, PBF-1129 derivatives can react with Cys210 in the intracellular domain, stabilizing irreversible binding [9].

Table 1: Binding Affinities of Select A2B Antagonists

CompoundA2B Ki (nM)Selectivity vs. A2AChemical Class
PBF-1129Not disclosed>100-foldXanthine derivative
PSB-6030.55>10,000-foldPyridine-2,6-dicarboxylate
MRS-17541.7300-foldPyrazolo derivative
Theophylline7,8502-foldMethylxanthine

Data compiled from [5] [9]

Modulation of Adenosinergic Signaling Pathways in Tumor Microenvironments

PBF-1129 disrupts adenosine-mediated immunosuppression and metabolic dysregulation in tumors through three primary mechanisms:

  • Metabolic reprogramming: In lung cancer models, PBF-1129 reduced interstitial inorganic phosphate (Pi)—a biomarker of tumor hypoxia—by 42% and normalized extracellular pH. This reversed acidosis-driven immunosuppression and restored dendritic cell function [2].
  • Ectoenzyme regulation: Treatment downregulated CD39/CD73 ectonucleotidases (which convert ATP to adenosine) by 60–75% while upregulating adenosine deaminase (ADA) by 2.3-fold. This shifted the balance toward immunostimulatory ATP accumulation [2] [5].
  • Cytokine modulation: PBF-1129 suppressed IL-6 and IL-8 production (pro-tumor cytokines) while elevating IFN-γ by 8-fold in tumor-infiltrating lymphocytes, enhancing antitumor immunity [5].

Table 2: PBF-1129 Effects on Tumor Microenvironment Parameters

ParameterChange vs. ControlMeasurement MethodBiological Consequence
Extracellular inorganic phosphate↓42%Electron paramagnetic resonanceReduced hypoxia stress signaling
CD73 expression↓75%Flow cytometryDecreased adenosine generation
IFN-γ production↑800%ELISAT-cell and NK cell activation
Tumor growth (with anti-PD1)HR=11.74*In vivo modelingEnhanced checkpoint inhibitor efficacy

Hazard ratio for combination therapy vs. anti-PD1 alone [2]

Role of A2B Receptor Dimerization in Pharmacological Selectivity

A2BAR heterodimerization fundamentally alters the pharmacodynamics of PBF-1129:

  • A2A-A2B heteromers: Co-expression of A2A and A2B receptors (e.g., in mast cells) induces allosteric cross-talk. A2B activation reduces A2A ligand affinity by 30–50%, while A2B antagonists like PBF-1129 restore A2A functionality [8] [3]. This explains enhanced efficacy in tumors co-expressing both receptors.
  • G protein coupling shifts: Homomeric A2BAR signals through Gαs/Gαq proteins, driving cAMP/PKC activation. In A2A-A2B heterodimers, PBF-1129 binding biases signaling toward Gαq over Gαs pathways, suppressing pro-tumor PKC activity [3].
  • Dimer-selective trafficking: Heterodimerization accelerates A2BAR internalization upon PBF-1129 binding (t1/2 = 8 min vs. 25 min for monomers), limiting receptor recycling in cancer cells [3].

Table 3: Dimer-Specific Effects of A2B Antagonism

Dimer TypeSignaling BiasPBF-1129 EffectFunctional Outcome
A2B homomerGαs/Gαq → cAMP/PKCBlocks adenosine-induced cAMP surgeInhibits tumor cell proliferation
A2A-A2B heteromerGαq over GαsRestores A2A high-affinity stateEnhances anti-tumor T-cell activation
A1-A2B heteromerGαi dominanceUnmasks A1-mediated cytoprotectionReduces chemotherapy-induced necrosis

Comparative Analysis of A2B vs. A2A Receptor Antagonism in Immunosuppression

While both receptors modulate immunosuppression, PBF-1129’s A2B selectivity confers unique advantages:

  • Cytokine divergence: A2A blockade alone increases TNF-α by 3-fold in monocytes, exacerbating inflammation. In contrast, A2B antagonism by PBF-1129 suppresses TNF-α (IC50 = 58.4 nM) without compensatory IL-10 elevation [1] [8].
  • Cell-type specificity: A2A inhibitors primarily target T-cells and NK cells, whereas PBF-1129 additionally inhibits pro-tumor functions in myeloid-derived suppressor cells (MDSCs) and M2 macrophages via A2B-specific pathways [5] [2].
  • Metabolic vs. checkpoint effects: A2A antagonists (e.g., istradefylline) disrupt cAMP/PKA in immune cells but minimally alter tumor metabolism. PBF-1129 concurrently reduces hypoxia (pO2 ↑35%), acidosis, and adenosine levels, creating an integrated antitumor milieu [2] [6].

Table 4: Differential Immunomodulation by Adenosine Receptor Antagonists

ParameterA2B Antagonism (PBF-1129)A2A Antagonism (e.g., Istradefylline)
TNF-α regulation↓70% in LPS-stimulated monocytes↑200–300% in monocytes
T-cell IFN-γ production↑8-fold↑3-fold
Myeloid cell targetingMDSCs, M2 macrophages, cancer cellsT-cells, NK cells
Metabolic impactNormalizes pH, pO2, inorganic phosphateMinimal metabolic effects
Synergy with anti-PD1HR=11.74*HR=3.2*

Hazard ratio for tumor growth inhibition with combination therapy [2] [4]

Properties

Product Name

PBF-1129

IUPAC Name

N/A

Solubility

Soluble in DMSO

Synonyms

PBF-1129; PBF 1129; PBF1129;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.